N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride is a benzothiazole-derived compound featuring a bromo substituent at the 6-position of the benzothiazole ring, a nitro group on the benzamide moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, a common formulation strategy for bioactive molecules .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S.ClH/c1-21(2)9-10-22(17(24)13-5-3-4-6-15(13)23(25)26)18-20-14-8-7-12(19)11-16(14)27-18;/h3-8,11H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXLYLLQVKOVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CC=C3[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its unique structural features.
Structural Characteristics
The compound features a benzothiazole moiety , which is significant for its biological interactions. The presence of a bromine atom on the benzothiazole ring and a dimethylaminoethyl group enhances its reactivity and biological profile. The nitro group on the benzamide unit further contributes to its potential therapeutic effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole, dimethylaminoethyl, nitro group | Anticancer, antimicrobial |
| 5-Bromo-N-[2-(dimethylamino)ethyl]-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide | Thiophene instead of nitrobenzene | Antimicrobial activity |
| 4-Nitro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide | Methoxy group instead of bromine | Potential anticancer activity |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism that may involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.
In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines, including breast and colon cancer cells. The compound's unique structural features allow it to interact with biological targets differently than simpler benzothiazoles or those with other substituents, enhancing its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound also shows promising antimicrobial activity. Similar compounds within the benzothiazole class have been reported to exhibit antimicrobial effects, and the presence of the bromine atom may enhance this activity. The compound's effectiveness against various bacterial strains suggests that it could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited cell proliferation in MDA-MB-231 breast carcinoma cells, inducing apoptosis through activation of caspase pathways.
- Mechanism of Action : Research indicates that the compound may act by inhibiting key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Comparative Analysis : Comparative studies with related compounds have shown that modifications in substituents can lead to variations in biological activity. For instance, replacing the bromine atom with other halogens or functional groups alters the compound's reactivity and effectiveness against cancer cells.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole Moiety : The initial step involves synthesizing the benzothiazole core through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps introduce the dimethylaminoethyl group and nitro group through electrophilic substitution reactions.
- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Comparison with Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Features a nitro group at the 6-position of benzothiazole and a thiadiazole-thioacetamide side chain.
- Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.098 µM) and antiproliferative effects against HepG2 and MCF-7 cancer cells. Molecular docking revealed interactions with VEGFR-2’s active site .
- Both compounds share nitrobenzamide motifs, but the dimethylaminoethyl group in the target could improve solubility and tissue penetration .
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Structure : Contains a fluoro substituent at the 6-position and an ethylsulfonyl group on the benzamide.
- The ethylsulfonyl group may enhance metabolic stability compared to nitro groups .
- Comparison : Replacing fluorine with bromine in the target compound increases steric bulk and electron-withdrawing effects, which could influence target selectivity. The hydrochloride salt in both compounds aids aqueous solubility .
Compounds with Corrosion Inhibition Properties
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
- Structure: Features an amino group at the 6-position of benzothiazole.
- Activity : Acts as a corrosion inhibitor for mild steel in acidic media, achieving ~90% efficiency at 500 ppm .
- Comparison: The amino group in this compound contrasts with the bromo and nitro substituents in the target molecule. Electron-donating groups (e.g., -NH₂) enhance adsorption on metal surfaces, while electron-withdrawing groups (e.g., -Br, -NO₂) may reduce this effect, highlighting how minor structural changes shift applications .
Enzyme Inhibitors and Crystal Structure Analogues
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Contains a chloro-thiazole ring and difluorobenzamide.
- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding (N–H⋯N interactions) and π-stacking. Crystal structure analysis revealed centrosymmetrical dimers .
- Comparison : The target compound’s bromobenzo[d]thiazole and nitro groups may similarly engage in hydrogen bonding, but the larger bromine atom could disrupt crystal packing compared to chlorine. Both compounds demonstrate how halogen substituents fine-tune enzyme interactions .
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 6-bromobenzo[d]thiazol-2-amine with 2-nitrobenzoyl chloride, followed by alkylation with 2-(dimethylamino)ethyl chloride. Key optimizations include:
- Temperature control : Maintain 0–5°C during acylation to prevent side reactions .
- Solvent selection : Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 10:1) or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromobenzo[d]thiazole (δ 7.8–8.2 ppm for aromatic protons) and dimethylaminoethyl groups (δ 2.3–3.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 535.08) .
- X-ray crystallography : Resolves stereochemical ambiguities, though crystallization in polar solvents (e.g., methanol) is challenging .
Q. How does the nitro group influence the compound’s solubility and reactivity?
- Methodological Answer : The nitro group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions. However, it reduces aqueous solubility (<0.1 mg/mL in water). Solubility can be improved using DMSO or PEG-400 as co-solvents .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications : Compare analogs with substituents like fluorine (), ethoxy (), or methylsulfonyl () to assess bioactivity trends.
- Functional group replacements : Replace the dimethylaminoethyl group with diethylaminoethyl () to evaluate pharmacokinetic differences .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (IC50 in cancer lines) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., HCT-116 vs. MCF-7) to confirm target specificity .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response curves : Ensure data consistency by testing a wide concentration range (e.g., 0.1–100 µM) .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Incubate at 40°C (pH 1–10) for 24 hours. Monitor degradation via HPLC; instability is observed at pH >8 due to nitro group hydrolysis .
- Lyophilization : Improves long-term stability when stored at -20°C in amber vials .
Q. What in vitro models are suitable for evaluating its mechanism of action?
- Methodological Answer :
- Enzyme inhibition : Use recombinant enzymes (e.g., PARP-1 or topoisomerase II) with fluorogenic substrates .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in leukemia cells (e.g., Jurkat) .
- Reactive oxygen species (ROS) detection : DCFH-DA probe in oxidative stress models .
Q. How does the hydrochloride counterion affect its pharmacological profile?
- Methodological Answer :
- Solubility vs. bioavailability : The hydrochloride salt increases aqueous solubility but may reduce blood-brain barrier penetration compared to freebase forms .
- Comparative studies : Test against mesylate or tosylate salts in pharmacokinetic assays (e.g., Cmax in rodent plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
